molecular formula C10H9N3OS B1465480 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine CAS No. 1353502-42-7

2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine

Cat. No.: B1465480
CAS No.: 1353502-42-7
M. Wt: 219.27 g/mol
InChI Key: UVXRAUCYXZEVPU-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of transition-metal-free hydroxylation and arylation reactions . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the methylsulfinyl group to other functional groups.

    Reduction: Reducing agents can be used to modify the pyridine and pyrimidine rings.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(Methylthio)-4-(4-pyridinyl)pyrimidine
  • 2-(Methylsulfonyl)-4-(4-pyridinyl)pyrimidine
  • 4-(4-Pyridinyl)-2-pyrimidinol

Comparison: 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

2-methylsulfinyl-4-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-15(14)10-12-7-4-9(13-10)8-2-5-11-6-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRAUCYXZEVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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